3-(哌啶-4-基)吲哚-2-酮

描述

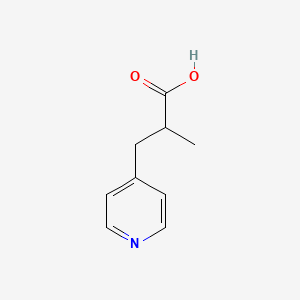

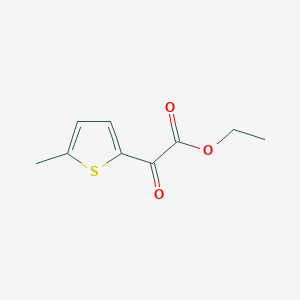

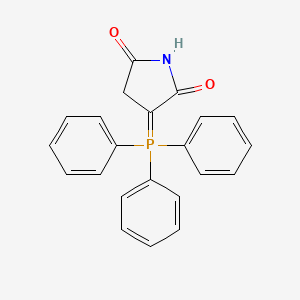

3-(Piperidin-4-yl)indolin-2-one is a compound with the molecular formula C13H16N2O . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Synthesis Analysis

The synthesis of 3-(Piperidin-4-yl)indolin-2-one derivatives has been reported in several studies . For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of 3-substituted-indolin-2-one derivatives through regioselective multi-component azomethine dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)indolin-2-one consists of a piperidine ring attached to an indolin-2-one moiety . The compound has a molecular weight of 216.28 Da .Physical And Chemical Properties Analysis

3-(Piperidin-4-yl)indolin-2-one is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

Antiproliferative Properties

This compound has shown promising results in inhibiting the proliferation of various human cancer cell lines such as MCF7 (breast cancer), HCT116 (colorectal cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer). It exhibits good selectivity, meaning it targets cancer cells without affecting normal cells like RPE1 (retinal pigment epithelium) .

Antinociceptive and Antirewarding Effects

Studies published in the Journal of Pharmacology and Experimental Therapeutics suggest that derivatives of this compound may have potential applications in pain management and reducing addictive behaviors .

Antibacterial Activity

Hybrids of indolin-2-one, which include the 3-(Piperidin-4-yl) moiety, have been found effective against bacterial strains such as Staphylococcus aureus. This suggests its potential use in developing new antibacterial agents .

Chemical Availability and Research

The compound is commercially available, which facilitates further research and development in various scientific fields. Technical documents and peer-reviewed papers related to this compound can be found through suppliers like MilliporeSigma .

Anti-inflammatory Activity

Among several synthesized derivatives of indolin-2-one, those substituted at the 3-position have shown significant anti-inflammatory activity. This includes inhibition of nitric oxide production, suppression of TNF-α and IL-6 production, and reduction in mRNA expression related to inflammation .

安全和危害

未来方向

Indole derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . One study suggested that a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, possesses excellent anti-inflammatory activity and can be considered for future research .

作用机制

Target of Action

The primary target of 3-(Piperidin-4-yl)indolin-2-one is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antibacterial agents .

Mode of Action

Indole derivatives, which include 3-(piperidin-4-yl)indolin-2-one, are known to bind with high affinity to multiple receptors . This suggests that the compound may interact with its target, Topoisomerase IV, and induce changes that inhibit the enzyme’s function .

Result of Action

The molecular and cellular effects of 3-(Piperidin-4-yl)indolin-2-one’s action are likely related to its inhibition of Topoisomerase IV . By inhibiting this enzyme, the compound can disrupt bacterial DNA replication, leading to the death of bacterial cells .

属性

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEMSEIARDSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517855 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)indolin-2-one | |

CAS RN |

72831-89-1 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)